Product packaging for [(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide(Cat. No.:CAS No. 97792-45-5)

[(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide

Cat. No.: B605323
CAS No.: 97792-45-5
M. Wt: 665.6 g/mol
InChI Key: CFFYROOPXPKMEQ-OZYFLGRMSA-N
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Description

Lappaconitine Hydrobromide is a diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum sinomontanum Nakai . This compound serves as a potent, non-narcotic analgesic and antiarrhythmic agent, making it a valuable tool for pharmacological research . Its primary mechanism of action is the selective blockade of voltage-gated sodium channels (particularly the tetrodotoxin-sensitive subtypes) on neuronal membranes . By stabilizing these channels in their inactivated state, Lappaconitine Hydrobromide effectively inhibits the influx of sodium ions, which dampens neuronal excitability and the propagation of action potentials, thereby reducing the transmission of pain signals . In research settings, Lappaconitine Hydrobromide is primarily applied in two key areas. First, it is extensively investigated for managing acute, chronic, and neuropathic pain conditions . Studies demonstrate its efficacy in inflammatory pain models, such as those induced by complete Freund's adjuvant (CFA), where it significantly increases pain thresholds . Its non-addictive properties position it as a promising candidate for developing alternatives to opioid analgesics . Second, due to its sodium channel blocking activity, it exhibits Class IC antiarrhythmic properties . Research indicates it can modulate the expression of genes encoding various ion channels in the heart, helping to stabilize heart rhythm in experimental models of arrhythmia . Beyond its core applications, its anti-inflammatory and potential antitumor activities are also subjects of ongoing scientific inquiry . This product is supplied with a purity of >95.0% and must be stored refrigerated (0-10°C) . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H45BrN2O8 B605323 [(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide CAS No. 97792-45-5

Properties

CAS No.

97792-45-5

Molecular Formula

C32H45BrN2O8

Molecular Weight

665.6 g/mol

IUPAC Name

[(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide

InChI

InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+;/m1./s1

InChI Key

CFFYROOPXPKMEQ-OZYFLGRMSA-N

Isomeric SMILES

CCN1C[C@@]2(CCC([C@@]34C2CC(C31)[C@]5(CC(C6CC4[C@@]5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Allapinin;  Lappaconiti hydrobromidum;  Lappaconitine hydrobromide;  Allapinine; 

Origin of Product

United States

Origin and Synthetic Methodologies of Lappaconitine Hydrobromide and Its Analogues

Natural Occurrence and Extraction Techniques from Aconitum Species

Lappaconitine (B608462) is a naturally occurring alkaloid primarily isolated from plants of the Aconitum genus (family Ranunculaceae). xlherb.com The principal source is the root of Aconitum sinomontanum Nakai. xlherb.commdpi.comresearchgate.net However, research has led to the successful extraction of lappaconitine from other species, thereby expanding its potential plant resources. These include Aconitum leucostomum and Aconitum septentrionale. researchgate.netmdpi.com Studies have indicated that lappaconitine is the most abundant alkaloid component in A. leucostomum, suggesting this species could be a significant source for large-scale production. mdpi.com

The extraction of lappaconitine from these plant materials is founded on the general principles of alkaloid extraction, which consistently involve acid extraction and alkali precipitation. researchgate.netmdpi.com Various specific methods have been developed, each with procedural nuances but sharing this common chemical foundation.

Classical Extraction Methods:

Thermal Reflux: This technique leverages a solvent's properties to generate steam upon heating and reflux upon cooling, creating a cyclical movement of the solvent through the solid plant matrix. This process enhances diffusion between the solid and liquid phases, improving extraction efficiency. mdpi.com

Dipping Method (Maceration): A traditional technique that involves soaking the powdered plant material in a suitable solvent for an extended period. mdpi.com This can be done at room temperature (cold dipping) or under mild heat (hot dipping), allowing the active components to dissolve into the solvent. mdpi.com While established, this method is often associated with lower extraction efficiency and longer durations. researchgate.net

The general procedure involves pulverizing the dried roots of the Aconitum species, followed by extraction with an acidified solvent. The resulting extract is then made alkaline to precipitate the crude alkaloids, which are subsequently purified. Column chromatography is a common purification technique used to isolate pure lappaconitine from the crude mixture. mdpi.com

Table 1: Summary of Lappaconitine Extraction from Aconitum Species

Plant Species Extraction Method Solvent Reported Yield Reference
Aconitum sinomontanum Thermal Reflux Methanol 0.81% researchgate.net
Aconitum leucostomum Column Chromatography Not Specified 0.60% mdpi.com
Aconitum Species Cold Leaching Benzene (B151609) (after basification) Not Specified researchgate.net

Total Synthesis Pathways of Lappaconitine

The total synthesis of C18-diterpenoid alkaloids like lappaconitine is a significant challenge due to their complex and highly bridged polycyclic structures. thieme-connect.comescholarship.org While extensive research has focused on extracting lappaconitine from natural sources and modifying it, information on its complete synthesis from simple starting materials is less common. However, the strategies employed for related alkaloids illustrate the complexity involved. The synthesis of neofinaconitine, a lappaconitine-type diterpenoid alkaloid, showcases the intricate steps required to construct the core scaffold. thieme-connect.com Similarly, the total synthesis of weisaconitine D was achieved through a strategy that relied on bond-network analysis to identify key disconnections for building the caged scaffold, utilizing a Diels-Alder cycloaddition/Wagner-Meerwein rearrangement sequence in the late stages. escholarship.org These examples underscore the sophisticated synthetic approaches necessary to assemble the topologically complex aconitine-type structures. escholarship.org

Semi-Synthetic Derivatization Strategies

To explore the chemical space around the lappaconitine scaffold, researchers have developed numerous semi-synthetic strategies. These modifications primarily target the C4-acetylaminobenzoate side chain, the core polycyclic structure, and other functional groups to create novel analogues. mdpi.com

Chemical Modification at C4-Acetylaminobenzoate Side Chains

A major focus of derivatization has been the modification of the C4 acetylaminobenzoate side chain. mdpi.com A key intermediate for these modifications is N-deacetylated lappaconitine, which can be produced with a high yield (97%) by hydrolyzing lappaconitine under acidic conditions. mdpi.com This intermediate serves as a versatile scaffold for introducing new functionalities. Researchers have designed and synthesized extensive libraries of lappaconitine derivatives, including amide and sulfonamide series, by modifying this side chain. mdpi.comaurorabiomed.com In one study, ninety-three analogues were created through this approach. aurorabiomed.com

Structural Diversification via Acetal (B89532) and Benzodiazepine (B76468) Hybrid Formation

Structural diversification has been achieved by creating hybrid molecules incorporating acetal or benzodiazepine moieties.

Acetal Hybrids: A series of acetal derivatives of lappaconitine has been synthesized. mdpi.com This is accomplished by using lappaconitine and various aromatic aldehydes as the starting materials. researchgate.netmdpi.com

Benzodiazepine Hybrids: A convenient method has been developed for synthesizing lappaconitine-1,5-benzodiazepine hybrids. mdpi.commdpi.com The key steps in this process are:

Reaction of 5'-ethynyllappaconitine with a benzoyl chloride in a Sonogashira reaction to produce lappaconitine alkynyl ketones. mdpi.comnih.gov

A subsequent cyclic condensation reaction of the alkynyl ketone intermediate with o-phenylenediamine (B120857) to yield the final lappaconitine-1,5-benzodiazepine hybrids with yields ranging from 66% to 76%. mdpi.commdpi.comnih.gov

Synthesis of Pyrimidine-Motif Hybrids

Hybrid molecules containing both the diterpene alkaloid core and a pyrimidine (B1678525) fragment have been constructed through efficient synthetic routes. nih.govmdpi.com These methods provide high yields under mild conditions. Two primary pathways have been reported:

A sequence involving the conversion of lappaconitine to 1-ethynyl-lappaconitine, followed by Sonogashira cross-coupling and cyclocondensation reactions. nih.govmdpi.comresearchgate.net

An alternative route that starts with 5'-iodolappaconitine. This involves a palladium-catalyzed carbonylative Sonogashira reaction with an aryl acetylene, using Mo(CO)6 as a carbon monoxide source, followed by a cyclocondensation reaction of the resulting alkynone with amidines. nih.govmdpi.comresearchgate.net The reaction proceeds efficiently in the presence of a PdCl2-(1-Ad)2PBn∙HBr catalytic system. nih.govmdpi.com

Core Structure Modification for Novel Derivatives

In addition to side-chain modifications, strategies have been developed to alter the core polycyclic structure of lappaconitine. acs.org One approach was inspired by the vicinal diol moiety present in the lappaconitine core. acs.org This led to the development of a novel derivative, designated QG3030, through the following key step:

The reaction of lappaconitine hydrobromide with co-oxidizing agents PhI(OAc)2 (phenyliodine diacetate) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in a mixed solvent system. This step furnishes an α,β-unsaturated ketone intermediate. acs.org

Table 2: Summary of Semi-Synthetic Derivatization Strategies for Lappaconitine

Modification Strategy Target Site Key Intermediate(s) / Reagents Resulting Derivative Class Reference
Side Chain Modification C4-Acetylaminobenzoate N-deacetylated lappaconitine Amides, Sulfonamides mdpi.com, aurorabiomed.com
Acetal Hybrid Formation Core Hydroxyl Groups Aromatic aldehydes Acetal derivatives mdpi.com, researchgate.net
Benzodiazepine Hybrid Formation C4-Aromatic Moiety 5'-ethynyllappaconitine, o-phenylenediamine Lappaconitine-1,5-benzodiazepine hybrids mdpi.com, mdpi.com
Pyrimidine Hybrid Formation C4-Aromatic Moiety 1-ethynyl-lappaconitine or 5'-iodolappaconitine, Amidines Lappaconitine-pyrimidine hybrids nih.gov, mdpi.com
Core Structure Modification Vicinal Diol Moiety PhI(OAc)2, TEMPO α,β-Unsaturated ketone derivatives (e.g., QG3030) acs.org

Table of Mentioned Compounds

Chemoenzymatic Approaches in Lappaconitine Hydrobromide Synthesis

Chemoenzymatic synthesis, which integrates the high selectivity of biocatalysts with the efficiency of chemical reactions, presents a powerful strategy for constructing complex natural products like lappaconitine. While the total synthesis of the intricate diterpenoid alkaloid core remains a significant challenge dominated by purely chemical methods, enzymatic approaches are increasingly being explored for key transformations. These strategies primarily focus on two areas: the biocatalytic formation of the foundational diterpene skeleton and the late-stage functionalization of the lappaconitine molecule or its precursors.

Research into the biosynthesis of related diterpenoid alkaloids in Aconitum and Delphinium species, the natural sources of lappaconitine, has begun to uncover the enzymatic machinery responsible for building the core structure. nih.gov A key study identified the initial steps in the biosynthesis of atisinium, an alkaloid from these genera, which involves a sequence of enzymes including terpene synthases, cytochromes P450 (CYPs), and a reductase. nih.gov This pathway begins with the cyclization of a universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), to form the characteristic polycyclic skeleton. Subsequent oxidation reactions, catalyzed by specific P450 monooxygenases, introduce hydroxyl groups at precise locations on the scaffold. nih.govsci-hub.se These enzymatic steps are crucial for establishing the stereochemistry and oxidation pattern necessary for the eventual formation of complex alkaloids like lappaconitine. This biosynthetic knowledge provides a blueprint for developing chemoenzymatic routes, where the core skeleton could be produced in a heterologous host like engineered E. coli and then elaborated upon using chemical synthesis. researcher.liferesearchgate.netnih.gov

A more direct chemoenzymatic modification of the lappaconitine molecule itself has been demonstrated through oxidative halogenation. researchgate.netresearchgate.net This process utilizes haloperoxidase enzymes, particularly vanadium-dependent chloroperoxidases (VCPOs), to introduce halogen atoms onto the aromatic ring of the N-anthraniloyl group. tandfonline.comnih.govresearchgate.net In one reported approach, the oxidative halogenation of lappaconitine and its derivative, N-deacetyllappaconitine hydrobromide, was performed in the presence of hydrogen peroxide (H₂O₂) and a halide source. researchgate.netresearchgate.net

The reaction outcomes were found to be dependent on the halogen used:

Bromination: This reaction led to the N-20-deethylation of the parent molecule and the formation of a 3′,5′-dibromo derivative of N-20-nordeacetyllappaconitine. researchgate.net

Chlorination: This resulted in a mixture of a 5′-monochloro and a 3′,5′-dichloro derivative of N-deacetyllappaconitine, with the monochlorinated product being dominant. researchgate.net

These enzymatic halogenations offer a method for creating novel lappaconitine analogues under mild conditions. The high regio- and chemoselectivity of enzymes like VCPOs can be advantageous over traditional chemical halogenation methods, which may require harsh reagents and protecting group strategies. nih.gov

The research findings on the oxidative halogenation of lappaconitine derivatives are summarized in the table below.

Starting MaterialEnzyme System (implied)ReagentsMajor Product(s)Reference(s)
Lappaconitine / N-deacetyllappaconitine HBrVanadium-dependent PeroxidaseH₂O₂ / Bromide Source3′,5′-dibromo derivative of N-20-nordeacetyllappaconitine researchgate.netresearchgate.net
Lappaconitine / N-deacetyllappaconitine HClVanadium-dependent PeroxidaseH₂O₂ / Chloride Source5′-mono- and 3′,5′-dichloro derivatives of N-deacetyllappaconitine researchgate.netresearchgate.net

Beyond oxidation, other enzymes like lipases are noted for their potential in chemoenzymatic synthesis, particularly for reactions such as enantioselective acylation and hydrolysis. core.ac.ukpsu.edumdpi.com While the application of lipases has been mentioned as a key step in the synthesis of related alkaloid derivatives, detailed research findings specifically for the modification of lappaconitine are still emerging. core.ac.ukresearchgate.net The integration of such biocatalytic steps could provide efficient and selective pathways to novel analogues with potentially enhanced properties.

Molecular and Cellular Mechanisms of Action of Lappaconitine Hydrobromide

Voltage-Gated Ion Channel Modulation

Lappaconitine (B608462) hydrobromide's most well-characterized mechanism of action is its ability to modulate the function of several types of voltage-gated ion channels, which are critical for generating and propagating action potentials in excitable cells like neurons and cardiomyocytes.

Lappaconitine hydrobromide is recognized as a potent blocker of voltage-gated sodium channels (VGSCs). patsnap.comnih.gov Its action is not uniform across all sodium channel subtypes, showing a degree of selectivity that underlies its therapeutic effects. The traditional view holds that lappaconitine blocks these channels by binding to site 2 on the channel protein, thereby reducing the inward flow of sodium ions (Na+). nih.gov This action hinders the generation and propagation of action potentials. nih.govresearchgate.net

The compound, often referred to by its drug name Allapinine, is classified as a class IC antiarrhythmic agent due to its ability to block cardiac sodium channels. acs.orgresearchgate.netnih.gov Specifically, it has been shown to irreversibly block the human heart sodium channel, NaV1.5 (encoded by the SCN5A gene), which is a key factor in its antiarrhythmic properties. researchgate.netmdpi.commdpi.comnih.gov

Beyond the cardiac channels, lappaconitine also affects tetrodotoxin-sensitive (TTX-S) sodium channels. made-in-china.commade-in-china.comtcichemicals.com Research indicates it has an inhibitory effect on several neuronal isoforms of VGSCs, including NaV1.7 and NaV1.8, which are preferentially expressed in pain-sensing dorsal root ganglion neurons and are considered promising targets for analgesia. nih.govhealthkintai.comaurorabiomed.com The analgesic activity of lappaconitine is partly attributed to its ability to inhibit these channels. mdpi.comaurorabiomed.com Unlike some local anesthetics, the inhibition by lappaconitine can be gradual and irreversible. mdpi.com

Table 1: Effect of Lappaconitine Hydrobromide on Select Sodium Channels

Channel SubtypeEffectAssociated Function/TissueReference
NaV1.5 (hH1)Blockade (Irreversible)Cardiac action potential, antiarrhythmic effect researchgate.netmdpi.commdpi.comnih.gov
NaV1.7InhibitionPain signaling in dorsal root ganglion neurons mdpi.comnih.govhealthkintai.comaurorabiomed.com
NaV1.8InhibitionPain signaling in pain-sensing neurons mdpi.comhealthkintai.com
TTX-Sensitive ChannelsInhibitory Effect / BlockadeNeuronal excitability made-in-china.commade-in-china.comtcichemicals.com

The interaction of lappaconitine hydrobromide with sodium channels is state-dependent. Research demonstrates that it exhibits a high affinity for the open and, particularly, the inactivated states of the sodium channels, with little effect on channels in the resting state. researchgate.netnih.govpatsnap.com By binding to the open channels, it stabilizes them in an inactive conformation. patsnap.compatsnap.com This stabilization effectively reduces the number of channels available to open in response to a new stimulus, thereby dampening neuronal firing frequency and reducing the excitability of nerve and muscle cells. patsnap.com This preference for the inactivated state is a characteristic it shares with other local anesthetics and antiarrhythmic drugs. nih.govpatsnap.com

Lappaconitine hydrobromide also influences calcium (Ca2+) channels. mdpi.comhealthkintai.compatsnap.com Studies investigating its antiarrhythmic mechanisms have revealed that the compound can affect the expression of genes encoding these channels. In rat models, treatment with lappaconitine hydrobromide resulted in a significant upregulation in the expression of the gene cacna1g. acs.orgresearchgate.netnih.govmdpi.comresearchgate.netnih.govresearchgate.net This gene encodes the alpha-1G subunit of a T-type calcium channel, suggesting that modulation of calcium currents may be a component of its mechanism of action, particularly in the context of arrhythmia. mdpi.com

Table 2: Gene Expression Modulation of Ion Channels by Lappaconitine Hydrobromide in a Rat Arrhythmia Model

Ion Channel TypeGeneObserved Effect on mRNA ExpressionReference
Potassium (K+) Channelskcna6, kcnj1, kcnj4, kcnq2, kcnq4Upregulation acs.orgresearchgate.netnih.govmdpi.comresearchgate.netnih.gov
kcne1, kcns1Downregulation acs.orgresearchgate.netnih.govmdpi.comresearchgate.net
Sodium (Na+) Channelscn8aDownregulation acs.orgresearchgate.netnih.govmdpi.comresearchgate.net
Calcium (Ca2+) Channelcacna1gUpregulation acs.orgresearchgate.netnih.govmdpi.comresearchgate.netnih.gov

Modulation of Potassium Channels (e.g., KCNA6, KCNJ1, KCNJ4, KCNQ2, KCNQ4)

Neurotransmitter System and Receptor Interactions

Beyond direct ion channel modulation, lappaconitine hydrobromide interacts with components of the neurotransmitter system, which is particularly relevant to its analgesic effects.

A significant aspect of lappaconitine's analgesic mechanism involves its interaction with P2X3 receptors. mdpi.comrsc.org These receptors are ligand-gated ion channels predominantly found on primary sensory neurons in the dorsal root ganglion (DRG) and are activated by adenosine (B11128) triphosphate (ATP), playing a key role in nociceptive signaling. nih.gov Research has demonstrated that lappaconitine can produce analgesic effects by downregulating the expression and decreasing the sensitization of P2X3 receptors in DRG neurons. mdpi.commdpi.commdpi.commedkoo.com This action reduces the excitability of primary sensory neurons, contributing to its ability to alleviate pain. mdpi.com

Endogenous Noradrenergic Pathway Involvement (Norepinephrine Release, Adrenoceptors)

The interaction with adrenoceptors is crucial to this mechanism. Research indicates that the antinociceptive effects of lappaconitine are mediated by different adrenoceptor subtypes at various levels of the nervous system. In the brain, β-adrenoceptors appear to be involved, while in the spinal cord, α-adrenoceptors are implicated. semanticscholar.org Specifically, the antinociceptive effect of intracerebroventricularly administered lappaconitine was diminished by the β-adrenergic antagonist timolol. semanticscholar.org Conversely, the analgesic action of intrathecally administered lappaconitine was reduced by the α-adrenergic antagonist phenoxybenzamine. semanticscholar.org This suggests a supraspinal-spinal interaction where lappaconitine acts at the supraspinal level to engage descending noradrenergic pathways that subsequently act on spinal α-adrenoceptors to produce analgesia. semanticscholar.org

Level of Action Adrenoceptor Subtype Effect of Antagonist Reference
Brain (Supraspinal)β-adrenoceptorsReduced antinociception with timolol semanticscholar.org
Spinal Cordα-adrenoceptorsReduced antinociception with phenoxybenzamine semanticscholar.org

Serotonergic System Interactions (5-HT Receptors)

The interaction with serotonin (B10506) receptors is subtype-specific and depends on the location within the central nervous system. In the brain, 5-HT2 receptors are implicated in the antinociceptive action of lappaconitine, as demonstrated by the reduction of its analgesic effect by the 5-HT2 antagonist ketanserin. semanticscholar.org At the spinal level, 5-HT1 receptors appear to be the primary mediators, with the 5-HT1 antagonist mianserin (B1677119) reducing the antinociceptive effect of intrathecally administered lappaconitine. semanticscholar.org These findings highlight a complex interplay between supraspinal and spinal serotonergic pathways in the analgesic mechanism of lappaconitine. semanticscholar.org

Level of Action 5-HT Receptor Subtype Effect of Antagonist Reference
Brain (Supraspinal)5-HT2 receptorsReduced antinociception with ketanserin semanticscholar.org
Spinal Cord5-HT1 receptorsReduced antinociception with mianserin semanticscholar.org

Substance P Inhibition

Dynorphin (B1627789) A Pathway Engagement

Recent research has revealed the involvement of the endogenous opioid system, specifically the dynorphin A pathway, in the analgesic effects of lappaconitine. nih.govmdpi.com Studies have shown that lappaconitine can stimulate the expression of dynorphin A in spinal microglia. biosynth.com This increase in dynorphin A subsequently activates κ-opioid receptors on postsynaptic neurons, leading to an analgesic effect. mdpi.com In a rat model of neuropathic pain, lappaconitine significantly increased the expression of both the precursor gene for dynorphin (preprodynorphin) and dynorphin A protein in the spinal cord. mdpi.com This suggests that the engagement of the dynorphin A pathway is a key mechanism underlying the antihyperalgesic effects of lappaconitine in chronic pain states. mdpi.combiosynth.com

Gene Expression Alterations Associated with Ionic Current Conductance

Lappaconitine hydrobromide has been found to modulate the expression of genes that encode for ion channels, which are fundamental to the generation and propagation of action potentials. mdpi.comresearchgate.net In a study on a rat model of aconitine-induced arrhythmia, lappaconitine hydrobromide (Allapinin) was shown to alter the expression of several genes involved in ionic current conductance. researchgate.netresearchgate.net

Specifically, treatment with lappaconitine resulted in the upregulation of genes encoding for various potassium (K+) channels, including kcna6, kcnj1, kcnj4, kcnq2, and kcnq4. mdpi.comresearchgate.net Additionally, the expression of a gene for a calcium (Ca2+) channel (cacna1g) and the vesicular acetylcholine (B1216132) transporter (slc18a3) was also increased. mdpi.comresearchgate.net Conversely, a decrease in the mRNA levels was observed for genes encoding other K+ channels (kcne1, kcns1), a sodium (Na+) channel (scn8a), and certain membrane transporter genes (atp4a, slc6a9). researchgate.net These findings indicate that lappaconitine can influence the electrical activity of cells by modulating the expression of a suite of genes responsible for the ion channels that shape the action potential. mdpi.comresearchgate.net

Gene Encoded Protein Effect of Lappaconitine Reference
kcna6, kcnj1, kcnj4, kcnq2, kcnq4Potassium (K+) channelsUpregulation mdpi.comresearchgate.net
cacna1gCalcium (Ca2+) channelUpregulation mdpi.comresearchgate.net
slc18a3Vesicular acetylcholine transporterUpregulation mdpi.comresearchgate.net
kcne1, kcns1Potassium (K+) channelsDownregulation researchgate.net
scn8aSodium (Na+) channelDownregulation researchgate.net
atp4a, slc6a9Membrane transportersDownregulation researchgate.net

Cellular and Subcellular Localization Studies

The primary targets for the analgesic action of lappaconitine and other aconitine (B1665448) alkaloids are localized in the spinal cord. mdpi.com Studies have indicated that these compounds act on small keratinocytes within the spinal cord. mdpi.com However, detailed information regarding the specific subcellular localization of lappaconitine hydrobromide is limited. Immunocytochemical analyses in unrelated studies have shown differing intracellular localizations for various cytokinin bases, with some being primarily cytoplasmic and perinuclear, while others show clear nuclear labeling, suggesting that the physiological role of a compound can be related to its subcellular distribution. researchgate.net Further research is needed to fully characterize the cellular and subcellular distribution of lappaconitine hydrobromide and how this localization contributes to its pharmacological effects.

Preclinical Pharmacological Activities and Mechanistic Insights of Lappaconitine Hydrobromide

Nociceptive Modulation and Analgesic Mechanisms

Peripheral Antinociception in Animal Models

Lappaconitine (B608462) hydrobromide has demonstrated significant antinociceptive effects in various animal models of pain. researchgate.net Studies have shown its efficacy in reducing pain behaviors in models such as the acetic acid-induced writhing test and the hot-plate test. researchgate.net The analgesic effect of lappaconitine is, in part, attributed to its ability to decrease the expression and sensitization of P2X3 receptors in dorsal root ganglion (DRG) neurons. researchgate.netresearchgate.net In a rat model of chronic constriction injury (CCI), a model for neuropathic pain, lappaconitine was found to reverse the heightened pain sensitivity. researchgate.net This effect was associated with the downregulation of P2X3 receptor expression and a reduction in the enhanced ATP-induced currents in DRG neurons. researchgate.net

Furthermore, electrocorticogram (ECoG) technology in rats subjected to nociceptive laser stimuli revealed that both lappaconitine hydrobromide (LAH) and lappaconitine trifluoroacetate (B77799) (LAF), another derivative, effectively reduced pain responses. nih.gov This was evidenced by a significant decrease in nocifensive behaviors and the amplitudes of laser-evoked potentials. nih.gov

Analgesic Effects of Lappaconitine Hydrobromide in Animal Models
Animal ModelKey FindingsReference
Acetic Acid-Induced Writhing Test (Rodents)Demonstrated strong antinociceptive activity. researchgate.net
Hot-Plate Test (Rodents)Exhibited potent analgesic effects. researchgate.net
Chronic Constriction Injury (CCI) Model (Rats)Reversed heightened pain sensitivity by downregulating P2X3 receptor expression and reducing ATP-induced currents in DRG neurons. researchgate.net
Nociceptive Laser Stimuli (Rats)Reduced nocifensive behaviors and amplitudes of laser-evoked potentials. nih.gov

Central Antinociceptive Pathways (Supraspinal-Spinal Interactions)

The analgesic action of lappaconitine involves a significant supraspinal-spinal interaction. semanticscholar.org Systemic administration of lappaconitine has been shown to inhibit nociceptive transmission at the supraspinal level, which in turn modulates spinal pain processing through descending pathways. semanticscholar.org Studies in mice have indicated that the antinociceptive effects of systemically administered lappaconitine are markedly reduced after spinal transection, highlighting the crucial role of descending inhibitory controls. semanticscholar.orgnih.gov

The central analgesic mechanism of lappaconitine is associated with the modulation of noradrenergic and serotonergic systems. mdpi.comsemanticscholar.org The antinociceptive effect appears to be mediated by β-adrenoceptors and 5-HT2 receptors in the brain, and α-adrenoceptors and 5-HT1 receptors in the spinal cord. semanticscholar.orgnih.gov Pretreatment with agents that deplete noradrenaline or block serotonergic neurons has been shown to suppress the analgesic activity of lappaconitine. researchgate.net

Another proposed central mechanism involves the stimulation of dynorphin (B1627789) A release from spinal microglia. mdpi.comresearchgate.net This endogenous opioid peptide then activates κ-opioid receptors on postsynaptic neurons, leading to analgesia. mdpi.com Research has shown that lappaconitine can significantly enhance the expression of preprodynorphin and dynorphin A in the spinal cord of rats with neuropathic pain. mdpi.comnih.gov

Modulation of Inflammatory Pain Pathways in Animal Models

Lappaconitine hydrobromide has demonstrated efficacy in reducing inflammatory pain. In a complete Freund's adjuvant (CFA)-induced inflammatory pain model in rats, LAH was shown to significantly improve the paw withdrawal latency, indicating an analgesic effect. researchgate.netnih.govnih.gov Histological analysis also revealed that LAH could reduce the inflammatory response and swelling in the paws and ankles of these rats. researchgate.netnih.gov

Metabolomic studies of the dorsal root ganglion (DRG) in these models have provided insights into the molecular mechanisms underlying the anti-inflammatory and analgesic effects of LAH. researchgate.netnih.gov These studies have shown that inflammatory pain induced by CFA significantly affects several metabolic pathways, and LAH treatment can modulate these changes. researchgate.netnih.gov

In the CFA-induced inflammatory pain model, metabolomics revealed that retinol (B82714) metabolism and glycerophospholipid metabolism were significantly affected, potentially exacerbating inflammatory reactions and contributing to persistent pain. researchgate.netnih.govnih.gov Following treatment with lappaconitine hydrobromide, a notable downregulation of retinol metabolism and an upregulation of alpha-linolenic acid metabolism were observed. researchgate.netnih.govnih.gov This suggests that LAH may exert its analgesic effects in inflammatory pain by regulating lipid metabolism in the DRG. researchgate.netnih.govnih.gov

Metabolomic analysis indicated that alanine, aspartate, and glutamate (B1630785) metabolism was downregulated in the DRG of rats with CFA-induced inflammatory pain. nih.gov These amino acids play crucial roles as neurotransmitters in pain signaling pathways. The search results suggest that CFA-induced inflammatory pain triggers changes in these metabolic pathways, although the specific regulatory effect of lappaconitine hydrobromide on this pathway was not explicitly detailed. researchgate.netnih.gov

Metabolic Pathway Modulation by Lappaconitine Hydrobromide in CFA-Induced Inflammatory Pain Model
Metabolic PathwayEffect of CFA-Induced InflammationEffect of Lappaconitine Hydrobromide TreatmentReference
Retinol MetabolismUpregulatedDownregulated researchgate.netnih.govnih.gov
Glycerophospholipid MetabolismUpregulated- researchgate.netnih.gov
Alpha-linolenic Acid Metabolism-Upregulated researchgate.netnih.govnih.gov
Arachidonic Acid MetabolismAffected- researchgate.netnih.gov
Alanine, Aspartate, and Glutamate MetabolismDownregulated- researchgate.netnih.gov
Influence on Arachidonic Acid Metabolism

Antiarrhythmic Efficacy and Electrophysiological Basis in Animal Models

Lappaconitine hydrobromide is classified as a Class IC antiarrhythmic agent. researchgate.netresearchgate.net Its primary mechanism of action involves the blockade of sodium channels in cardiac cells. researchgate.netpatsnap.com This action slows the influx of sodium ions during depolarization, thereby prolonging the refractory period and reducing the conduction of electrical impulses through the heart's tissues. patsnap.com

The antiarrhythmic effect of lappaconitine hydrobromide is fundamentally linked to its influence on the cardiac action potential. As a Class I antiarrhythmic, it primarily targets the rapid sodium channels, leading to a decrease in the rate of depolarization and a slowing of impulse propagation within the heart's conductive system. researchgate.netresearchgate.net While it has a pronounced effect on conduction, it demonstrates only a slight impact on the repolarization phase. nih.govmdpi.com Studies have shown that lappaconitine can decrease heart rate and increase the P-R interval on an electrocardiogram. portico.org Furthermore, research indicates that the compound's effects are associated with the modulation of genes that encode for various ion channels, including Na+, K+, and Ca2+ channels, which are integral to the different phases of the action potential. researchgate.netnih.gov

The antiarrhythmic potential of lappaconitine hydrobromide has been validated in several preclinical models of chemically induced arrhythmias.

Aconitine-Induced Arrhythmia: Lappaconitine hydrobromide has demonstrated efficacy in managing arrhythmias induced by aconitine (B1665448) in rats. nih.gov It has been shown to increase the threshold for aconitine-induced arrhythmias. nih.gov The therapeutic effect in this model is thought to be related to the modulation of calcium channels and the expression of genes involved in ionic current conductance. nih.gov In rats with aconitine-induced arrhythmia, treatment with lappaconitine hydrobromide led to the restoration of a normal sinus rhythm in 50% of the animals. google.com

Barium Chloride-Induced Arrhythmia: In models of arrhythmia induced by barium chloride in rats and rabbits, lappaconitine hydrobromide has shown a significant preventative effect. google.com It prevented the development of arrhythmia in 86.6% of rats when administered prior to barium chloride. google.com The antiarrhythmic activity in this model, which is associated with the inhibition of potassium conductivity, suggests that lappaconitine hydrobromide possesses properties of a Class III antiarrhythmic as well. uzicps.uz Low doses of lappaconitine were also found to prevent arrhythmia induced by barium chloride. portico.org

Epinephrine-Induced Arrhythmia: In a model of epinephrine-induced arrhythmia in rats, lappaconitine hydrobromide demonstrated a notable antiarrhythmic effect. nih.gov Studies have shown that it can lead to a complete recovery of the electrocardiogram (ECG) in animal models. nih.gov The mechanism in this model is suggested to involve the blockade of cardiomyocyte adrenoceptors. nih.govmdpi.com

Studies on isolated rat heart papillary muscle have provided further insights into the cardiac effects of lappaconitine hydrobromide. In an in vitro model using aconitine to induce arrhythmia in isolated rat cardiac papillary muscle, lappaconitine hydrobromide was effective in restoring the muscle's contractile activity. researchgate.net It was observed that the restored contractile activity was sustained for a longer duration compared to other agents, with arrhythmia recurring after 90 minutes with a comparator drug. researchgate.net However, other studies on isolated rat heart papillary muscle have indicated that lappaconitine can suppress the force of contraction in a dose-dependent manner. researchgate.net

Studies in Induced Arrhythmia Models (e.g., Aconitine-Induced, Barium Chloride-Induced, Epinephrine-Induced Arrhythmia)

Anti-Inflammatory Activities in Preclinical Settings

Beyond its antiarrhythmic properties, lappaconitine hydrobromide has exhibited significant anti-inflammatory effects in various preclinical models. nih.gov

Lappaconitine has been shown to exert its anti-inflammatory effects by modulating the production of key pro-inflammatory cytokines. In a rat model of spinal cord injury, the compound effectively reduced the expression of cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). mdpi.com Further research has substantiated these findings, showing that lappaconitine can ameliorate excessive inflammation by reducing the release of inflammatory factors like TNF-α and IL-1β. researchgate.net The mechanism behind this is believed to be associated with the inhibition of signaling pathways such as NF-κB and MAPK. mdpi.comresearchgate.net

Data Tables

Table 1: Effects of Lappaconitine Hydrobromide in Induced Arrhythmia Models

Arrhythmia ModelAnimal ModelKey FindingsCitation
Aconitine-InducedRatIncreased arrhythmia threshold; restored normal sinus rhythm in 50% of animals. nih.govgoogle.com
Barium Chloride-InducedRat, RabbitPrevented arrhythmia in 86.6% of rats. google.com
Epinephrine-InducedRatShowed a good antiarrhythmic effect with complete ECG recovery. nih.gov

Table 2: Anti-Inflammatory Effects of Lappaconitine Hydrobromide

Inflammatory ModelAnimal ModelKey FindingsCitation
Carrageenan-Induced Paw EdemaRatSignificant suppression of paw swelling. portico.org
Egg Albumen-Induced Paw EdemaRatSignificant suppression of paw edema. researchgate.netnih.gov
Xylene-Induced Ear EdemaMouseSignificant suppression of ear edema. researchgate.netnih.gov
Spinal Cord InjuryRatReduced expression of IL-1β and TNF-α. mdpi.com

Suppression of Pro-Inflammatory Cytokines

Other Preclinical Pharmacological Investigations

Lappaconitine hydrobromide has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. tandfonline.comnih.gov In a study comparing fifteen diterpenoid alkaloids, lappaconitine hydrobromide demonstrated the most significant tyrosinase inhibition with an IC50 value of 13.30 μM. tandfonline.com This inhibitory activity was found to be more potent than the standard tyrosinase inhibitor, kojic acid, which had an IC50 of 16.67 μM. tandfonline.comnih.gov The inhibitory effect is attributed to the specific chemical structure of the molecule, particularly the presence of an acetylanthranoyl ester function at C-4, hydroxyl groups at C-8 and C-9, and methoxy (B1213986) groups at C-1, C-14, and C-16. tandfonline.com The inhibition of tyrosinase suggests potential applications in conditions related to hyperpigmentation. tandfonline.comacgpubs.org

CompoundIC50 (μM) against Tyrosinase
Lappaconitine Hydrobromide13.30 tandfonline.com
Kojic Acid (Standard)16.67 tandfonline.com
L-Mimosine (Standard)3.68 acgpubs.org
Swatinine-A115.17 acgpubs.org
Swatinine-B83.28 acgpubs.org
Delvestine96.33 acgpubs.org
Chasmanine137.21 acgpubs.org

This table presents the half-maximal inhibitory concentration (IC50) values of various compounds against the tyrosinase enzyme. A lower IC50 value indicates greater potency.

The antitumor potential of lappaconitine and its derivatives has been investigated in various preclinical models. rsc.orgnih.gov Lappaconitine hydrobromide has shown effective antitumor effects in mice, with inhibition rates for liver tumor growth ranging from 11.20% to 53.08% and for S180 tumor growth from 29.81% to 53.96%. rsc.orgnih.gov

Lappaconitine has demonstrated a dose-dependent inhibition of the proliferation of A549 human non-small cell lung cancer cells. nih.gov Further studies on lappaconitine hydrochloride (LH), a synthetic derivative, revealed broad-spectrum antitumor effects. LH showed inhibitory activity against HeLa, A549, U251, and HepG2 cancer cell lines, with the most significant effect observed in HepG2 cells. The IC50 values of LH on HepG2 cells were 596.2 ± 0.296 μg/mL at 24 hours and 372.7 ± 0.342 μg/mL at 48 hours. Another derivative, lappaconitine sulfate (B86663) (LS), has also been shown to have dose-dependent inhibitory effects on HepG2 and HeLa cells. nih.gov The mechanisms underlying these antitumor effects are thought to involve the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net For instance, LH was found to induce S phase cell cycle arrest and apoptosis in HCT-116 human colon cancer cells through the mitochondrial and MAPK signaling pathways. researchgate.net

Compound/DerivativeCancer ModelKey Findings
Lappaconitine HydrobromideLiver tumor and S180 tumor in miceInhibition rates of 11.20%–53.08% (liver) and 29.81%–53.96% (S180). rsc.orgnih.gov
LappaconitineA549 human non-small cell lung cancer cellsDose-dependent inhibition of proliferation; increased cells in G1+G0 phase. nih.gov
Lappaconitine Hydrochloride (LH)HepG2, A549, HeLa, U251 cell linesBroad-spectrum antitumor effect, most potent on HepG2 cells.
Lappaconitine Hydrochloride (LH)HCT-116 human colon cancer cellsInduced apoptosis and S phase cell cycle arrest via mitochondrial and MAPK pathways. researchgate.net
Lappaconitine Sulfate (LS)HepG2 and HeLa cellsDose-dependent inhibitory effects. nih.gov

This table summarizes the findings of antitumor activity research on lappaconitine and its derivatives across various cancer models.

Emerging research suggests that lappaconitine hydrobromide may possess neuroprotective properties. healthkintai.comhealthkintai.com Studies have indicated that it could potentially help in preventing the development of chronic pain conditions by protecting nerve cells from damage during acute pain episodes. healthkintai.com The mechanism of this neuroprotective action is an area of ongoing investigation. Some research points to the modulation of purinergic receptors in dorsal root ganglion neurons as a potential pathway. researchgate.net

Lappaconitine and its hydrobromide salt have been shown to exhibit anti-epileptic activity. nih.govresearchgate.net It is suggested that lappaconitine hydrobromide can control epileptic activity by inhibiting hippocampal neuronal activity. hnlybiotech.commade-in-china.com This pharmacological effect contributes to the broad spectrum of central nervous system activities attributed to this class of alkaloids. nih.gov

Lappaconitine hydrobromide has demonstrated clear antipyretic (fever-reducing) and anti-swelling effects. nih.govacs.org It has an obvious inhibitory effect on the increase of capillary permeability, exudation, and swelling observed in various inflammatory models. kintaibio.com The compound is effective in reducing fever from various causes and can diminish inflammation and swelling. kintaibio.comechemi.comechemi.com

Structure Activity Relationship Sar and Molecular Modeling of Lappaconitine Hydrobromide Derivatives

Impact of Structural Modifications on Biological Activity and Selectivity

The biological profile of lappaconitine (B608462) derivatives is profoundly influenced by structural alterations at various positions of the diterpenoid core and its substituents. nih.govu-szeged.hu These modifications can significantly impact analgesic, anti-inflammatory, antiarrhythmic, and cytotoxic activities. nih.govrsc.orgmdpi.com

Systematic modifications at various positions on the lappaconitine scaffold have yielded crucial insights into the structural requirements for its pharmacological activities.

C-4 Position : The presence of an acetylanthranilic or anthranilic acid residue at the C-4 position is a common structural element for effective antiarrhythmic activity. mdpi.com Modification of the N-acetylanthraniloyl moiety at this position has been a key strategy in developing new derivatives. nih.gov For instance, replacing the acetyl group with other substituents on the nitrogen atom of the anthranilic acid moiety can lead to significant changes in analgesic activity and toxicity. nih.gov Hydrolysis of the ester at C-4 to yield N-deacetyllappaconitine is a primary metabolic pathway, and this metabolite often exhibits higher biological activity than the parent compound. rsc.org

C-5' Position : The C-5' position on the anthranilic acid moiety has been a target for modification to reduce toxicity and enhance antiarrhythmic properties. nih.gov Introduction of a bromine atom at this position, creating 5'-bromolappaconitine, resulted in a more potent antiarrhythmic agent than lappaconitine itself. nih.gov Furthermore, the introduction of 3H-1,5-benzodiazepine fragments at the C-5' position has led to hybrid compounds with low toxicity and notable analgesic activity. nih.gov

C-8 Position : The hydroxyl group at the C-8 position is considered important for the activity of lappaconitine. mdpi.com Introducing a fatty acid chain at the C-8 hydroxy group has been shown to enhance antiproliferative activity. nih.gov

C-13 Position : A hydroxyl group at the C-13 position appears to be favorable for enhancing the antiproliferative activity of lappaconitine derivatives. nih.gov In silico studies have also highlighted the importance of the sidechain at C-13 for drug-receptor affinity. u-szeged.hu

C-14 Position : The methoxy (B1213986) group at C-14 is a common feature among effective antiarrhythmics of the lappaconitine class. mdpi.com Structure-activity relationship studies on related diterpenoid alkaloids indicate that the order of activity at C-14 is acetate (B1210297) > hydroxyl > methoxy > carbonyl. rsc.org

C-16 Position : Similar to the C-1 and C-14 positions, a methoxy group at C-16 is associated with effective antiarrhythmic properties. mdpi.com For other biological activities, the effect of substituents at C-16 has been observed to be methoxy > hydroxyl > acetate. rsc.org

N-20 Position : The tertiary amine at N-20, typically with an N-ethyl group, is necessary for significant analgesic activity. nih.gov The synthesis of derivatives with various N-acyl substituents at this position has been explored to modulate anti-inflammatory activity. nih.gov

Position of ModificationSubstituent/ModificationImpact on Biological ActivityReference
C-4Acetylanthranilic/anthranilic acid residueImportant for antiarrhythmic activity. mdpi.com
C-4Hydrolysis to N-deacetyllappaconitineMetabolite often exhibits higher biological activity. rsc.org
C-5'Bromine substitutionEnhanced antiarrhythmic potency. nih.gov
C-5'3H-1,5-benzodiazepine fragmentsLow toxicity and notable analgesic activity. nih.gov
C-8Fatty acid chainEnhanced antiproliferative activity. nih.gov
C-13Hydroxyl groupFavorable for antiproliferative activity. nih.gov
C-14Methoxy groupAssociated with effective antiarrhythmic activity. mdpi.com
C-16Methoxy groupContributes to antiarrhythmic properties. mdpi.com
N-20N-ethyl groupNecessary for significant analgesic activity. nih.gov

The presence and nature of ester, hydroxyl, and methoxy groups are pivotal to the pharmacological profile of lappaconitine and its derivatives.

Ester Functions : The acetylanthranoyl ester at the C-4 position is a key functional group. tandfonline.com Its hydrolysis can lead to metabolites with altered activity. rsc.org The presence of an ester group can influence the compound's lipophilicity and its ability to cross biological membranes.

Methoxy Functions : The methoxy groups at C-1, C-14, and C-16 are characteristic features of lappaconitine and are important for its antiarrhythmic activity. mdpi.com Demethoxylation is one of the metabolic pathways for lappaconitine, which can lead to a reduction in toxicity. rsc.org

Functional GroupPosition(s)Influence on Biological ActivityReference
Ester (Acetylanthranoyl)C-4Crucial for antiarrhythmic and analgesic activities. mdpi.comtandfonline.com
HydroxylC-8Important for antiarrhythmic activity and antiproliferative activity. nih.govmdpi.com
HydroxylC-9Contributes to the molecule's overall structure and potential for interactions. tandfonline.com
MethoxyC-1, C-14, C-16Associated with effective antiarrhythmic properties. mdpi.com

Positional Effects of Substituents (e.g., C-4, C-5', C-8, C-13, C-14, C-16, N-20)

Computational Approaches in Molecular Design

Computational techniques have emerged as powerful tools for elucidating the mechanisms of action of lappaconitine and for guiding the design of new derivatives with improved pharmacological profiles.

Molecular docking simulations have been instrumental in understanding the interaction of lappaconitine and its derivatives with their primary biological targets, particularly voltage-gated sodium channels (VGSCs). nih.gov These channels, such as NaV1.5 and NaV1.7, are implicated in cardiac arrhythmias and pain signaling, respectively. mdpi.comnih.gov

Docking studies have shown that lappaconitine and its analogs can bind to the pores of these channels, with the binding affinity influenced by electrostatic and van der Waals interactions with key amino acid residues at the binding site. nih.gov For example, molecular docking analysis of lappaconitine-1,5-benzodiazepine hybrids with the NaV1.5 channel provided insights into their binding potential and antiarrhythmic activity. nih.govmdpi.com Similarly, docking studies with NaV1.7 have helped to explain the analgesic mechanism of lappaconitine. nih.gov These simulations allow for the prediction of binding modes and affinities, which can then be used to prioritize the synthesis of the most promising new compounds. nih.govmdpi.com

Conformational analysis and energy minimization are crucial computational steps that precede molecular docking. These studies aim to determine the most stable, low-energy conformation of a molecule, which is essential for obtaining reliable docking results. nih.gov Energy minimization is often performed using force fields like MM2. nih.gov By understanding the preferred three-dimensional structure of lappaconitine and its derivatives, researchers can better predict how these molecules will interact with their biological targets. mdpi.com The conformational flexibility of the ligand and the receptor are also important considerations in these studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org In the study of lappaconitine hydrobromide and its derivatives, QSAR modeling has been instrumental in understanding how structural modifications influence their therapeutic effects and toxicity profiles. researchgate.netacs.org These models provide valuable insights for the rational design and optimization of new, more potent, and safer analgesic and anti-inflammatory agents. nih.gov

Research Findings from QSAR Studies

Analgesic Activity:

Three-dimensional QSAR (3D-QSAR) studies have been pivotal in elucidating the structural requirements for the analgesic activity of lappaconitine analogs. In one study, 53 lappaconitine analogs, with carbamate (B1207046) fragments introduced at various positions on the benzene (B151609) ring, were synthesized and evaluated. nih.gov This research, for the first time, used a pharmacophore model and 3D-QSAR to analyze the relationship between the chemical structures and their analgesic effects. researchgate.netnih.gov The findings indicated that carbamate analogs, in particular, showed significantly enhanced analgesic activity compared to the parent lappaconitine. nih.gov For instance, compounds designated as 5a and 5c were found to have ED₅₀ values of 1.2 mg/kg and 1.6 mg/kg, respectively, demonstrating higher potency than lappaconitine, which has an ED₅₀ of 3.5 mg/kg. nih.gov These models help guide future structural modifications to optimize analgesic properties. nih.gov

Another study focused on two series of derivatives, amides and sulfonamides, created by modifying the C4 acetamidobenzoate side chain of lappaconitine. bohrium.com From a total of 93 synthesized derivatives, six lead compounds (35, 36, 39, 49, 70, and 89) were identified that exhibited analgesic activity comparable to lappaconitine but with markedly reduced toxicity. bohrium.com The analgesic mechanism for these lead compounds was found to be the inhibition of Nav 1.7 channels. bohrium.com

Anti-inflammatory Activity:

QSAR models have also been successfully applied to predict the anti-inflammatory activity of diterpenoid alkaloids, including those related to lappaconitine. A study involving 15 such compounds established a robust QSAR prediction model based on their half-maximal effective concentration (EC₅₀) values from rat paw edema data. dntb.gov.ua The resulting model demonstrated a high correlation and predictive capability, with a squared correlation coefficient (R²) of 0.981 and a cross-validated R² (Q²) of 0.92. dntb.gov.ua The model equation is as follows:

log(EC₅₀) = -0.0260 × SAA + 0.0086 × SAG + 0.0011 × VOL - 0.0641 × HE - 0.2628 × LogP - 0.5594 × REF - 0.2211 × POL - 0.1964 × MASS + 0.088 × BE + 0.1398 × HF dntb.gov.ua

This equation quantitatively links various molecular descriptors to the anti-inflammatory effect, indicating that properties such as surface area, volume, lipophilicity (LogP), and molecular mass are significant contributors. dntb.gov.ua

Toxicity Prediction:

QSAR studies have confirmed a significant relationship between the structure of lappaconitine derivatives and their toxicity. acs.org For alkaloids with the lycoctonine (B1675730) skeleton, QSAR models have been developed to analyze toxicity. These models have shown that physicochemical descriptors, particularly those related to hydrogen-bonding capability like Topological Polar Surface Area (TPSA) and the number of carbonyl groups (nC=O), are crucial for predicting toxicity. nih.gov These parameters are often combined with lipophilicity (MlogP) to create statistically significant predictive models. nih.gov Such findings are critical for designing new derivatives with a wider therapeutic window. researchgate.netbohrium.com

Data Tables

Table 1: QSAR Model for Anti-inflammatory Activity of Diterpenoid Alkaloids

This table details the molecular descriptors and their corresponding coefficients from the QSAR equation for predicting anti-inflammatory activity. dntb.gov.ua

Descriptor SymbolCoefficientPotential Descriptor Name
SAA-0.0260Surface Area Accessible
SAG+0.0086Surface Area Grid
VOL+0.0011Volume
HE-0.0641Hydration Energy
LogP-0.2628Logarithm of Partition Coefficient
REF-0.5594Molar Refractivity
POL-0.2211Polarizability
MASS-0.1964Molecular Mass
BE+0.0880Binding Energy
HF+0.1398Heat of Formation

Biosynthesis and Metabolic Pathways of Lappaconitine Hydrobromide

Proposed Biosynthetic Routes of Diterpenoid Alkaloids

The biosynthesis of diterpenoid alkaloids (DAs), including lappaconitine (B608462), is a multi-stage process that begins with the formation of a universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). frontiersin.org This pathway is primarily elucidated through studies on various Aconitum species, which serve as model organisms for DA research. frontiersin.org

The proposed biosynthetic pathway can be broken down into three main stages:

Diterpene Precursor Formation : The journey starts from isopentenyl pyrophosphate (IPP), which is produced via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. rsc.orgmdpi.com IPP is then isomerized to dimethylallyl pyrophosphate (DMAPP). Geranylgeranyl pyrophosphate synthase (GGPPS) condenses three molecules of IPP with one molecule of DMAPP to form the 20-carbon precursor, GGPP. rsc.orgfrontiersin.org

DA Skeleton Formation : The GGPP molecule undergoes cyclization reactions catalyzed by terpene synthases (TPS), such as ent-copalyl diphosphate (B83284) synthase (CPS), to form diterpene intermediates like ent-copalyl diphosphate (ent-CPP). frontiersin.orgnih.gov These intermediates are then converted into the core skeletons of diterpenes, such as ent-kaurene (B36324) or ent-atiserene, which are foundational structures for DAs. frontiersin.org The incorporation of a nitrogen atom, a defining feature of alkaloids, is a critical step. Research points to enzymes like aminotransferases that insert nitrogen into the diterpene skeleton, transforming it into a diterpenoid alkaloid. nih.gov Recent studies in Delphinium grandiflorum and Aconitum plicatum have identified a reductase that preferentially uses ethanolamine (B43304) as the nitrogen source for the formation of the atisinium-type DA backbone. nih.gov

Diterpenoid Alkaloid Skeleton Modification : Following the formation of the basic alkaloid structure, a series of tailoring reactions occur. These modifications, including oxidations, hydroxylations, demethylations, and acylations, are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), O-methyltransferases (OMTs), and BAHD acyltransferases. frontiersin.org These enzymatic reactions create the vast structural diversity observed in diterpenoid alkaloids, ultimately leading to the synthesis of specific compounds like lappaconitine. frontiersin.orgmdpi.com

Integrated genomic, transcriptomic, and metabolomic analyses in species like Aconitum vilmorinianum and Aconitum pendulum have been instrumental in identifying the genes and enzymes involved in these biosynthetic stages. frontiersin.orgnih.gov

In Vivo and In Vitro Metabolic Transformations

Lappaconitine undergoes extensive biotransformation in both human and animal models. Studies using human and rat liver microsomes, as well as in vivo studies in rats, have identified several key metabolic pathways. rsc.orgnih.gov The primary metabolic reactions involve N-deacetylation, O-demethylation, and hydroxylation, with minor contributions from N-deethylation and hydrolysis. rsc.orgnih.gov The extensive metabolism of lappaconitine may contribute to its lower toxicity compared to other Aconitum alkaloids. rsc.org A comparative study identified a total of 51 metabolites in rat and human liver microsomes, with 48 being reported for the first time, highlighting the complexity of its metabolic fate. nih.gov

Table 1: Major Metabolic Pathways of Lappaconitine

Metabolic Pathway Description Primary Metabolites References
N-DeacetylationRemoval of the acetyl group from the anthraniloyl moiety.N-Deacetyllappaconitine (DAL) rsc.orgnih.govaurorabiomed.com
O-DemethylationRemoval of methyl groups, primarily from the C-1, C-14, and C-16 positions.16-O-Demethyllappaconitine (16-DMLAP), 14-O-Demethyllappaconitine, 1-O-Demethyllappaconitine rsc.orgnih.govmdpi.com
HydroxylationAddition of a hydroxyl group to the molecule.5'-OH-Lappaconitine rsc.orgnih.govresearchgate.net
Minor PathwaysIncludes removal of the ethyl group from the nitrogen atom and hydrolysis of ester bonds.N-deethylated metabolites, Hydrolyzed metabolites rsc.orgnih.gov

N-deacetylation is a principal metabolic pathway for lappaconitine. rsc.org This reaction involves the hydrolysis of the amide bond in the C4 acetamidobenzoate side chain, yielding N-deacetyllappaconitine (DAL), also known as puberanidine. rsc.orgaurorabiomed.com This metabolite is not only a major product but is also pharmacologically active. rsc.org Studies suggest that the amide bond in lappaconitine's structure is relatively unstable in vivo and is readily cleaved. aurorabiomed.com In fact, the concentration of DAL has been found to be more than double that of the parent lappaconitine in some studies, indicating this is a significant route of biotransformation. aurorabiomed.com

O-demethylation is another major metabolic route for lappaconitine. rsc.orgmdpi.com The lappaconitine structure contains several methoxy (B1213986) groups that are susceptible to this enzymatic reaction. The primary sites for O-demethylation are the C-16, C-14, and C-1 positions. rsc.org In studies using human and rat liver microsomes, the O-demethylated metabolites were formed in the order of 16-O-demethyl- > 14-O-demethyl- > 1-O-demethyl-lappaconitine. rsc.org 16-O-Demethyllappaconitine (16-DMLAP) has been identified as one of the main metabolic products of lappaconitine. mdpi.comresearchgate.net Further metabolism can occur, leading to di-O-demethylated metabolites. rsc.org

Hydroxylation represents another key pathway in lappaconitine metabolism. rsc.orgnih.gov This phase I reaction introduces a hydroxyl group onto the lappaconitine structure, increasing its polarity and facilitating excretion. One of the major hydroxylated metabolites identified in rats is 5'-OH-lappaconitine. rsc.orgresearchgate.net

Other, less prominent, metabolic routes include N-deethylation and hydrolysis of the ester bond, although the ester bond is considered relatively stable. rsc.orgmdpi.com These varied reactions, often occurring in combination, lead to a wide array of metabolites. rsc.org For instance, metabolites that have undergone both N-deacetylation and O-demethylation, such as 16-O-demethyl-deacetyllappaconitine, have been identified as major metabolites in rats. rsc.orgresearchgate.net

O-Demethylation Pathways

Metabolomic Profiling in Response to Lappaconitine Hydrobromide Administration

Metabolomics provides a systemic view of the biochemical changes induced by a drug. Studies investigating the effects of lappaconitine hydrobromide (LAH) in a complete Freund's adjuvant (CFA)-induced inflammatory pain model in rats have provided insights into its mechanism of action at a metabolic level. nih.govnih.govresearchgate.net

In the dorsal root ganglion (DRG) of rats with inflammatory pain, significant alterations in lipid metabolism were observed. nih.gov The metabolic pathways most affected included:

Glycerophospholipid metabolism

Linoleic acid metabolism

Arachidonic acid metabolism

Retinol (B82714) metabolism

The inflammatory state was associated with an upregulation of these pathways, leading to the production of pro-inflammatory lipids like arachidonic acid (AA) and prostaglandins (B1171923) (e.g., PG2), which contribute to pain. nih.gov

Upon administration of LAH, the metabolomic profile shifted, indicating a regulation of these perturbed pathways. nih.gov Specifically, LAH treatment led to:

Upregulation of alpha-linolenic acid metabolism : Alpha-linolenic acid is an omega-3 fatty acid known for its anti-inflammatory properties.

Downregulation of retinol metabolism : This pathway was significantly upregulated in the pain model, and its normalization by LAH suggests a role in pain resolution.

These findings suggest that LAH exerts its analgesic effects, at least in part, by modulating lipid metabolism in the nervous system, shifting the balance from a pro-inflammatory to a more anti-inflammatory state. nih.govnih.gov

Advanced Analytical and Research Methodologies for Lappaconitine Hydrobromide Studies

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of lappaconitine (B608462) hydrobromide, particularly in complex biological matrices. These methods offer unparalleled sensitivity and specificity, enabling detailed pharmacokinetic and metabolic studies.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantitative determination of lappaconitine in various research matrices, such as human and animal plasma and blood. academicjournals.org This technique is essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of the compound.

The methodology typically involves separating lappaconitine from other components in the sample using a C18 analytical column. academicjournals.orgwalshmedicalmedia.com Detection is achieved using an electrospray ionization (ESI) source in positive ion mode, with multiple reaction monitoring (MRM) ensuring high selectivity. walshmedicalmedia.comnih.gov The MRM transitions commonly monitored for lappaconitine are m/z 585 → m/z 535 or m/z 585 → m/z 162. walshmedicalmedia.comnih.gov An internal standard, such as tetrahydropalmatine (B600727) or khasianine, is used to ensure accuracy. walshmedicalmedia.comnih.gov Sample preparation often involves a straightforward protein precipitation step with acetonitrile. nih.gov

The validation of these methods demonstrates excellent linearity over a specific concentration range, with a low lower limit of quantification (LLOQ), indicating high sensitivity. walshmedicalmedia.comnih.govnih.gov For instance, a method for analyzing lappaconitine in mouse blood showed a linear range of 0.1–500 ng/mL with an LLOQ of 0.1 ng/mL. nih.gov Another study in rat plasma established a linear range of 2.0-2000.0 ng/mL. walshmedicalmedia.com These methods are characterized by high precision and accuracy, making them reliable for research applications. nih.govnih.gov

MatrixChromatographic ColumnMobile PhaseDetection (MRM Transition)Linear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Mouse BloodUPLC BEH C18Acetonitrile and 10 mmol/L ammonium (B1175870) acetate (B1210297) (0.1% formic acid)Not Specified0.1-5000.1 nih.gov
Rat PlasmaGrace AltimaTM HP C18 (50 mm×2.1 mm, 3 μm)Methanol-water-formic acid (80:20:0.1, v/v/v)m/z 585 → m/z 1622.0-2000.02.0 walshmedicalmedia.com
Mouse PlasmaNot SpecifiedNot Specifiedm/z 585 → m/z 5353.0-2000.03.0 nih.gov
Human Plasma/BloodNot SpecifiedNot SpecifiedNot Specified0.50–50.000.50

Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (UPLC-MS/MS), represents an advancement over conventional HPLC. It utilizes columns with smaller particle sizes (typically under 2 μm), allowing for faster analysis times and improved resolution and sensitivity. nih.govnih.gov

In studies of lappaconitine, UHPLC systems have been employed for both quantification and metabolite profiling. nih.govresearchgate.net For example, a UHPLC-MS/MS method was developed for the rapid and sensitive determination of lappaconitine in mouse blood, with a total run time significantly reduced compared to some traditional HPLC methods. nih.gov A metabolomic study investigating the effects of lappaconitine hydrobromide used a Thermo Scientific™ Vanquish™ UHPLC system coupled to a Q-Exactive mass spectrometer, demonstrating the technique's application in high-resolution metabolite separation. nih.gov The enhanced speed and efficiency of UHPLC make it particularly suitable for high-throughput screening and complex metabolic analyses. researchgate.net

The metabolism of lappaconitine is extensive, and identifying its various metabolites is crucial for understanding its complete biological activity and disposition. rsc.orgmdpi.com HPLC and UHPLC coupled with high-resolution mass spectrometry (such as quadrupole time-of-flight, Q-TOF-MS) are the primary tools for this purpose. researchgate.netmdpi.com

These techniques allow for the separation and structural characterization of metabolites from biological samples like urine and liver microsomes. researchgate.netnih.gov Studies have identified several key metabolic pathways for lappaconitine, including N-deacetylation, O-demethylation, hydroxylation, and N-deethylation. researchgate.netrsc.org

Key identified metabolites include:

N-deacetyllappaconitine : A primary and active metabolite formed through hydrolysis. rsc.orgmdpi.comnih.gov

N-deacetyl-16-O-demethyllappaconitine : A metabolite identified in human urine. nih.gov

O-demethylated metabolites : Primarily 16-O-demethyllappaconitine, followed by 14-O-demethyl- and 1-O-demethyl-lappaconitine. researchgate.netrsc.org

A comparative metabolism study using UPLC-Q-TOF-MS/MS identified 27 metabolites in rat and human liver microsomes, highlighting the complexity of its biotransformation. researchgate.net Such detailed profiling provides essential insights into the compound's behavior in vivo.

MetaboliteMetabolic PathwayMatrix/SystemAnalytical TechniqueReference
N-deacetyllappaconitineN-deacetylation (Hydrolysis)Human Urine, Liver MicrosomesHPLC-UV/EC, UPLC-Q-TOF-MS/MS researchgate.netrsc.orgnih.gov
N-deacetyl-16-O-demethyllappaconitineN-deacetylation, O-demethylationHuman UrineHPLC-UV/EC nih.gov
16-O-demethyllappaconitineO-demethylationLiver MicrosomesUPLC-Q-TOF-MS/MS researchgate.netrsc.org
14-O-demethyl-lappaconitineO-demethylationLiver MicrosomesUPLC-Q-TOF-MS/MS rsc.org
1-O-demethyl-lappaconitineO-demethylationLiver MicrosomesUPLC-Q-TOF-MS/MS rsc.org

Ultra-High Performance Liquid Chromatography (UHPLC)

Spectroscopic and Diffraction-Based Characterization (for Synthetic Validation)

For the validation of newly synthesized batches of lappaconitine hydrobromide or its derivatives, spectroscopic and diffraction methods are indispensable. They confirm the chemical structure, purity, and stereochemistry of the synthesized compound, ensuring it matches the authentic substance.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the definitive structural elucidation of lappaconitine and its derivatives. sioc-journal.cncdnsciencepub.com It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structure confirmation.

In the synthesis of lappaconitine hydrobromide, NMR is used to verify the final structure. sioc-journal.cn For example, ¹³C NMR analysis was instrumental in confirming the location of the N-acetylanthranoyl ester group at the C-4 position in lappaconitine by comparing the spectra of lappaconitine and its parent alkamine, lappaconine. cdnsciencepub.com ¹H NMR studies have been used to analyze the complexation of lappaconitine hydrobromide with other molecules by observing changes in the chemical shifts of specific protons. nsc.ruresearchgate.net The precision of NMR makes it an ideal reference method for validating synthetic products. capes.gov.br

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of synthetic validation, an IR spectrum of synthesized lappaconitine hydrobromide serves as a molecular fingerprint that can be compared against a reference standard. The presence of characteristic absorption bands confirms the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O) from esters and amides, and aromatic rings, thereby validating the integrity of the synthesized molecule. sioc-journal.cncore.ac.uk The structures of synthesized derivatives of other compounds are also often verified using IR spectroscopy. nuph.edu.ua

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and quantification of lappaconitine and its metabolites. researchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the study of lappaconitine hydrobromide, HRMS is frequently coupled with liquid chromatography (LC) to form LC-HRMS systems. This combination allows for the separation of complex mixtures from biological matrices, followed by the precise mass measurement of the individual components. For instance, LC-HRMS has been employed to identify metabolites of lappaconitine in preclinical studies, revealing metabolic pathways such as demethylation and hydroxylation. researchgate.net The high resolving power of HRMS enables the confident identification of these metabolites based on their accurate mass and fragmentation patterns. researchgate.net

One of the key applications of HRMS in lappaconitine research is in metabolite identification. The fragmentation of the protonated lappaconitine molecule ([M+H]+) under controlled collision-induced dissociation (CID) in the mass spectrometer generates a series of product ions. By analyzing the accurate masses of these fragments, researchers can deduce the structure of the parent molecule and its metabolites. For example, a study utilizing ultra-high-performance liquid chromatography–quadrupole/time-of-flight mass spectrometry (UPLC-Q/TOF-MS), a type of HRMS, successfully identified numerous metabolites of lappaconitine in rat and human liver microsomes. researchgate.net

The data generated from HRMS analysis is complex and requires sophisticated software for processing and interpretation. The process typically involves extracting ion chromatograms for expected metabolites, followed by detailed analysis of the corresponding mass spectra to confirm their identity. The high sensitivity and specificity of HRMS also make it a valuable technique for quantitative bioanalysis, allowing for the measurement of low concentrations of lappaconitine and its metabolites in biological samples. academicjournals.org

A case of lappaconitine toxicity was analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) on the patient's urine. The analysis detected lappaconitine along with several other substances. nih.gov

X-ray Diffraction Analysis of Lappaconitine Hydrobromide and Derivatives

X-ray diffraction analysis is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. For a complex molecule like lappaconitine hydrobromide, single-crystal X-ray diffraction provides definitive information about its stereochemistry, conformation, and intermolecular interactions in the solid state.

The crystal structure of lappaconitine hydrobromide has been determined through X-ray diffraction analysis. sioc-journal.cningentaconnect.com These studies have confirmed the absolute configuration of the chiral centers within the lappaconitine molecule. The analysis revealed that lappaconitine hydrobromide crystallizes in the monoclinic space group P2₁, with specific unit cell parameters. sioc-journal.cningentaconnect.com

The detailed structural information obtained from X-ray diffraction includes bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformational preferences. For instance, the analysis has shown the specific conformations of the various rings (A, B, C, D, E, and F) that constitute the complex diterpenoid skeleton of lappaconitine. ingentaconnect.com Ring A adopts a boat conformation, ring B a chair form, ring C an envelope form, ring D a boat form, ring E a boat form, and ring F an envelope form. sioc-journal.cn

Furthermore, X-ray diffraction studies have elucidated the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice of lappaconitine hydrobromide. sioc-journal.cn This information is valuable for understanding the physical properties of the compound, such as its solubility and melting point. The analysis has also been applied to derivatives of lappaconitine, providing insights into structure-activity relationships. For example, the molecular structure of a novel lappaconitine derivative, QG3030, was confirmed by X-ray crystallography. acs.org

Table 1: Crystallographic Data for Lappaconitine Hydrobromide

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.619(2)
b (Å) 12.196(3)
c (Å) 12.282(2)
β (°) 90.87(1)
Volume (ų) 1590.37(54)
Z 2

Data sourced from crystallographic studies. sioc-journal.cningentaconnect.com

Electrophysiological Techniques (e.g., Patch-Clamp Studies on Neurons and Cardiomyocytes)

Electrophysiological techniques are fundamental to understanding the mechanism of action of neuroactive and cardioactive compounds like lappaconitine. The patch-clamp technique, in particular, is a gold standard for studying the effects of drugs on ion channels in individual cells. wikipedia.orgmoleculardevices.comresearchgate.net This method allows for the recording of ionic currents flowing through single or multiple ion channels in the cell membrane of excitable cells such as neurons and cardiomyocytes. wikipedia.org

Patch-clamp studies have been instrumental in elucidating the primary pharmacological target of lappaconitine: voltage-gated sodium channels. In the whole-cell configuration of the patch-clamp technique, a glass micropipette forms a tight seal with the cell membrane, allowing for the measurement of the total ionic current across the entire cell membrane. wikipedia.orgnih.gov Using this approach, researchers have demonstrated that lappaconitine blocks sodium currents in a use-dependent manner, which is a characteristic feature of many local anesthetics and antiarrhythmic drugs. researchgate.net

Studies on isolated rat hippocampal neurons using the patch-clamp method have investigated the electrophysiological mechanisms of N-deacetyllappaconitine monochlorhydrate (DALCh), an active metabolite of lappaconitine hydrobromide. nih.gov These experiments, recording the electrical activity in a whole-cell configuration, showed that DALCh inhibits transmembrane currents of Na+ ions and, to a lesser extent, K+ ions. nih.gov This action resulted in an increased duration of both slow and fast depolarization phases and a decreased amplitude of the action potential. nih.gov

The patch-clamp technique can also be used in other configurations, such as cell-attached, inside-out, and outside-out patches, to study the effects of lappaconitine on single ion channels. wikipedia.org These studies can provide detailed information about the kinetics of channel block, including the binding and unbinding rates of the drug to the channel protein. Such detailed mechanistic insights are crucial for understanding the therapeutic effects and potential side effects of lappaconitine.

The versatility of the patch-clamp technique allows for its application to a variety of cell types. In addition to neurons, studies on cardiomyocytes have provided critical information about the antiarrhythmic properties of lappaconitine and its derivatives. By recording sodium, potassium, and calcium currents in isolated heart cells, researchers can build a comprehensive picture of the compound's cardiac electrophysiological profile.

Microdialysis and Bioanalytical Sampling in Preclinical Models

Microdialysis is a minimally invasive sampling technique used in preclinical research to measure the concentration of unbound, biologically active molecules in the extracellular fluid of living tissues. nih.gov When coupled with sensitive bioanalytical methods like LC-MS/MS, microdialysis provides a powerful tool for studying the pharmacokinetics and pharmacodynamics of drugs in specific target tissues, such as the brain.

In the context of lappaconitine hydrobromide research, microdialysis can be used to monitor the time course of lappaconitine and its metabolites in the brain extracellular fluid of freely moving animals. This is particularly relevant for understanding the central analgesic effects of the compound. A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a specific brain region of interest. The probe is then perfused with a physiological solution, and small molecules from the surrounding tissue diffuse across the membrane into the perfusate, which is collected for analysis.

The collected dialysate samples are typically analyzed using highly sensitive and selective bioanalytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). academicjournals.orgwuxiapptec.cominotiv.com This allows for the quantification of very low concentrations of lappaconitine and its metabolites, providing a detailed pharmacokinetic profile in the target tissue.

By correlating the brain concentrations of lappaconitine with its pharmacological effects, researchers can establish a concentration-effect relationship, which is a cornerstone of preclinical drug development. inotiv.com For example, microdialysis studies can help determine the concentration of lappaconitine required at the site of action to produce analgesia.

Furthermore, microdialysis can be combined with other techniques to investigate the neurochemical effects of lappaconitine. For example, by measuring changes in neurotransmitter levels in the dialysate following lappaconitine administration, researchers can explore the compound's impact on neurochemical signaling pathways. This integrated approach provides a comprehensive understanding of the in vivo pharmacology of lappaconitine hydrobromide.

Innovative Formulation and Delivery Systems in Research Contexts

Liposomal Formulations for Enhanced Research Delivery

Liposomes, as versatile phospholipid-based vesicles, have been investigated as carriers for Lappaconitine (B608462) hydrobromide, often in combination with other molecules to improve its characteristics. Research has focused on encapsulating a complex of the compound to study its release and activity.

One area of study involves the liposomal encapsulation of a pre-formed complex of lappaconitine hydrobromide and the monoammonium salt of glycyrrhizic acid (MASGA). researchgate.net In these studies, the formulation of the liposomes was optimized, with a phosphatidylcholine to cholesterol ratio of 5:2 being identified as preferable. researchgate.net The primary goal of such liposomal systems is to create a formulation with modified release characteristics.

Kinetic studies in a medium simulating the pH and salt composition of blood serum (pH 7.4) have been conducted to understand the release profile from these liposomal formulations. researchgate.net Initial findings showed a relatively rapid release phase, followed by a more sustained release over time. researchgate.net This release pattern suggests the potential of liposomal systems to be used in research contexts requiring prolonged action. researchgate.net

Release Kinetics of Lappaconitine from a Liposomal/MASGA Complex Formulation researchgate.net
Time PointCumulative Percentage Released (%)
First 30 minutes32%
Subsequent 2-3 hoursRelease rate stabilized and showed minimal decrease

Further research has explored the biological activity of these formulations in in vitro models. For instance, the liposomal form of the Lappaconitine hydrobromide/MASGA complex has been shown to effectively restore the contractile activity of rat papillary muscle in an aconitine-induced arrhythmia model. researchgate.netresearchgate.net

Transfersome Systems for Transdermal Research Applications

Transfersomes, a type of ultradeformable liposome, have been explored as a delivery system to facilitate the transdermal permeation of Lappaconitine hydrobromide. walshmedicalmedia.com These specialized vesicles are composed of phospholipids (B1166683) and an edge activator, such as a surfactant, which imparts high deformability, allowing them to squeeze through pores in the skin that are much smaller than their own diameter. walshmedicalmedia.com This characteristic makes them a subject of interest for non-invasive delivery research. walshmedicalmedia.com

Pharmacokinetic studies in animal models have been a primary method for evaluating the efficacy of these transfersome formulations. In one such study, a liquid chromatography-mass spectrometry (LC-MS) method was developed to quantify the concentration of lappaconitine in rat plasma following the transdermal application of a transfersome gel. walshmedicalmedia.com The plasma concentration-time data from this study was analyzed using a two-compartment model to determine key pharmacokinetic parameters. walshmedicalmedia.com

The research indicated that formulating Lappaconitine hydrobromide into transfersomes could significantly increase the area under the concentration-time curve (AUC) and extend the compound's circulation time in rats compared to other formulations. walshmedicalmedia.com This suggests enhanced bioavailability and a prolonged presence in the systemic circulation, which are desirable attributes in the development of long-acting formulations for research. walshmedicalmedia.com

Pharmacokinetic Study Parameters of Lappaconitine Hydrobromide Transfersomes walshmedicalmedia.com
ParameterDescriptionValue/Range
Analytical MethodLiquid Chromatography/Mass Spectrometry (LC/MS)Multiple Reactions Monitoring (MRM) mode
Linear Range of QuantificationThe concentration range over which the method is accurate2.0-2000.0 ng/ml
Lower Limit of QuantificationThe lowest concentration that can be reliably measured2.0 ng
Pharmacokinetic ModelModel used to fit the plasma concentration-time dataTwo-compartment model
Primary OutcomeOverall effect on drug exposure and durationSignificantly increased AUC and extended circulation time

Complexation Strategies (e.g., with Glycyrrhizic Acid) for Modulated Research Properties

Complexation of Lappaconitine hydrobromide with other molecules, particularly glycyrrhizic acid (GA) and its salts, represents a significant strategy for modifying its properties. researchgate.netnsc.ru Glycyrrhizic acid, a triterpene glycoside, is known to form non-covalent complexes with various compounds, which can alter their solubility, stability, and reactivity. researchgate.netnsc.ru

Spectroscopic studies using NMR and UV-vis have demonstrated that pure lappaconitine forms a stable complex with glycyrrhizic acid in a 1:1 stoichiometry. researchgate.netnsc.ru The stability constant for this complex in an aqueous solution was determined to be 2.0 × 10^5 M-1. researchgate.netnsc.ru However, research indicates that the complex formed with Lappaconitine hydrobromide is significantly less stable, by two orders of magnitude. researchgate.netnsc.ru This difference in stability is a critical factor in understanding the interactions and potential applications of these complexes.

Further investigations have been conducted using the monoammonium salt of glycyrrhizic acid (MASGA) to form complexes with Lappaconitine hydrobromide at different molar ratios, specifically 1:2 and 1:4. researchgate.net The biological activity of these complexes was then evaluated in an in vitro model of aconitine-induced arrhythmia in rat papillary muscle. researchgate.net The results showed that the complexation strategy could influence both the onset and duration of the compound's effect. researchgate.net The 1/4 complex (Lappaconitine hydrobromide to MASGA) restored the muscle's contractile activity more rapidly than both the 1/2 complex and the uncomplexed compound (Allapinin®). researchgate.net Furthermore, the effect of the 1/4 complex was sustained for a longer period. researchgate.net

These findings suggest that complexation can modulate the chemical reactivity of the alkaloid. nsc.ru A notable decrease in the rate of a photoinduced electron-transfer reaction was observed when lappaconitine was in a complex with glycyrrhizic acid, pointing to a direct link between the suppressed chemical reactivity of the bound alkaloid and changes in its activity profile. nsc.ru

Comparative Activity of Lappaconitine Hydrobromide-MASGA Complexes in an In Vitro Model researchgate.net
FormulationTime to Restore Contractile Activity (minutes)Duration of Restored Activity (minutes)
1/4 Complex (LH/MASGA)8130
1/2 Complex (LH/MASGA)10Not Reported
Allapinin® (Lappaconitine hydrobromide)1590

Future Directions and Emerging Research Avenues for Lappaconitine Hydrobromide

Elucidation of Remaining Unresolved Mechanistic Pathways

While the primary mechanism of action for lappaconitine (B608462) is recognized as the blockade of voltage-gated sodium channels, a complete picture of its molecular interactions remains elusive. patsnap.comresearchgate.net Future research must prioritize the full characterization of its effects on other ion channels and cellular signaling cascades.

Key unresolved areas include:

Interaction with Potassium and Calcium Channels: Preliminary studies suggest that lappaconitine hydrobromide may interact with potassium and calcium channels, but these interactions are not well-characterized. patsnap.comportico.org A thorough investigation into the compound's affinity and modulatory effects on various subtypes of these channels is critical, as this could explain its broad pharmacological profile, including its antiarrhythmic properties.

Antiarrhythmic Mechanism: The precise mechanism behind lappaconitine's antiarrhythmic activity is still a subject of debate. mdpi.com Hypotheses range from the modulation of calcium channels to influencing genes that regulate ionic current conductance. mdpi.comresearchgate.net Future studies employing advanced electrophysiological and molecular biology techniques are necessary to confirm the exact pathways.

Analgesic and Antiepileptic Pathways: The traditional view of sodium channel blockade does not fully account for all of lappaconitine's analgesic effects. nih.gov Recent metabolomics research indicates that its analgesic action in inflammatory pain models may involve the regulation of lipid metabolism, including pathways for glycerophospholipids, retinol (B82714), arachidonic acid, and linoleic acid. nih.govmdpi.comnih.gov Similarly, its exact antiepileptic mechanism requires further investigation to be fully understood. mdpi.com

Unresolved PathwayCurrent HypothesisFuture Research Focus
Antiarrhythmic Activity Modulation of Ca2+ channels; Regulation of ionic current genes. mdpi.comresearchgate.netPatch-clamp studies on various cardiac ion channels; Gene expression analysis post-treatment.
Analgesic Mechanism Regulation of lipid metabolism (retinol, glycerophospholipid, etc.). nih.govmdpi.comTargeted lipidomics and proteomics in neuronal tissues; Investigation of central vs. peripheral effects.
Antiepileptic Role Inhibition of neuronal excitation. mdpi.comIn-vivo electrophysiology in epilepsy models; Identification of specific neuronal targets beyond Na+ channels.
Multi-ion Channel Effects Less-characterized interactions with K+ and Ca2+ channels. patsnap.comBinding assays and functional studies on a wide array of ion channel subtypes.

Development of Advanced Synthetic Strategies for Novel Analogues

The significant therapeutic potential of lappaconitine is paralleled by its inherent toxicity. researchgate.netnih.gov Consequently, a major focus of future research is the chemical synthesis of novel analogues with improved safety profiles and enhanced or novel pharmacological activities.

Advanced strategies include:

Structural Derivatization: Researchers have focused on modifying key positions on the lappaconitine molecule, such as the C-4 benzene (B151609) ring, the hydroxyl groups, and the nitrogen atoms (N-20 and N-2'). mdpi.com This has led to derivatives like lappaconitine sulfate (B86663), which demonstrates a stronger analgesic effect, and various acetal (B89532) compounds with potential anti-tumor activity. mdpi.commdpi.com

Molecular Hybridization: This strategy involves combining the lappaconitine scaffold with other pharmacologically active molecules. For instance, hybrids with NSAIDs have been synthesized to enhance anti-inflammatory activity. mdpi.com A particularly promising approach has been the creation of lappaconitine-1,5-benzodiazepine and lappaconitine-pyrimidine hybrids, which have shown potent analgesic and antiarrhythmic effects. nih.govmdpi.commdpi.com

Advanced Catalysis and Coupling Reactions: Modern synthetic chemistry offers powerful tools for creating complex molecules. Techniques like the Sonogashira cross-coupling reaction and palladium-catalyzed carbonylative reactions have been successfully employed to create novel lappaconitine-pyrimidine hybrids. mdpi.com Future work could leverage other advanced methods, such as fragment coupling via semipinacol rearrangement, Diels-Alder reactions, or various C-H activation strategies, to build diverse libraries of new derivatives. acs.orgthieme-connect.com

Synthetic StrategyTarget ModificationExample/Potential OutcomeReference
Salt Formation Lappaconitine baseLappaconitine sulfate, citrate; Improved solubility and analgesic onset. mdpi.commdpi.com
Molecular Hybridization C-5' position on the aromatic ringLappaconitine-1,5-benzodiazepine; Enhanced analgesic and antiarrhythmic activity. nih.govmdpi.com
Cross-Coupling Reactions Aromatic moietyLappaconitine-pyrimidine hybrids; Novel compounds with high antinociceptive potency. mdpi.com
Fragment Coupling Core scaffold constructionTotal synthesis of related alkaloids; Potential for creating entirely new core structures. acs.org

Exploration of New Preclinical Pharmacological Activities

While lappaconitine is primarily known for its analgesic and anti-arrhythmic effects, its complex structure suggests it may possess other therapeutic properties. nih.gov A key future direction is the systematic exploration of new pharmacological activities beyond its current applications.

Emerging areas of investigation include:

Anticancer Properties: Preliminary research suggests that lappaconitine hydrobromide may inhibit the growth of certain cancer cell lines and could potentially act as an adjuvant to enhance the efficacy of existing chemotherapy drugs. mdpi.comhealthkintai.com This area of research is in its early stages and requires extensive preclinical investigation to validate these initial findings and determine the types of cancers it may be effective against.

Antioxidant Effects: Some studies have noted antioxidant activity, an area that warrants more detailed exploration. mdpi.com Chronic oxidative stress is a key factor in numerous diseases, and a compound with both analgesic and antioxidant properties could be highly valuable.

Neuroprotective Potential: Given its interaction with ion channels and neuronal pathways, investigating its potential role in neurodegenerative diseases is a logical next step.

Application of Multi-Omics Approaches in Mechanistic Studies

To unravel the complex biological effects of lappaconitine hydrobromide, future research will increasingly rely on multi-omics technologies. These approaches provide a holistic view of molecular changes within a biological system in response to the compound. pte.hu

Metabolomics: As demonstrated in recent studies on inflammatory pain, metabolomics can identify novel mechanisms of action. nih.govwjgnet.com Research has shown that lappaconitine hydrobromide alters metabolic pathways, including lipid metabolism, in the dorsal root ganglion. nih.govmdpi.com Expanding these studies to other tissues and disease models will provide deeper insights.

Proteomics and Transcriptomics: Analyzing changes in protein (proteomics) and RNA (transcriptomics) expression will help identify the specific proteins and genes that are targeted or modulated by lappaconitine. This can confirm suspected targets, like specific ion channel subunits, and uncover entirely new ones.

Lipidomics: Given the findings from metabolomics, a focused lipidomics analysis could further detail the compound's impact on lipid signaling pathways, which are crucial in pain and inflammation. dntb.gov.ua

Integrating these different "omics" datasets can build comprehensive models of the drug's mechanism of action, moving beyond a single-target perspective. pte.hu

Computational and Artificial Intelligence-Driven Drug Design for Lappaconitine Derivatives

The development of novel lappaconitine analogues can be significantly accelerated and rationalized through the use of computational chemistry and artificial intelligence (AI). mdpi.comnih.gov These in silico methods allow for the rapid screening of virtual compounds and the prediction of their properties before undertaking costly and time-consuming synthesis.

Future applications in this domain include:

Virtual Screening and Molecular Docking: High-throughput virtual screening can be used to dock vast libraries of virtual lappaconitine derivatives into the three-dimensional structures of target proteins (e.g., sodium channels, cancer-related enzymes). mdpi.com This helps prioritize which novel compounds are most likely to be active. Docking studies have already been used to understand how certain hybrids bind to sodium channel 1.7. mdpi.com

Machine Learning (ML) for QSAR: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be trained on existing data to predict the analgesic activity or toxicity of new, unsynthesized derivatives. researchgate.net

AI for De Novo Drug Design: Advanced AI models can design entirely new molecules from scratch, optimized to have desired properties (e.g., high affinity for a target, low predicted toxicity). mdpi.com This could lead to the discovery of novel scaffolds inspired by the lappaconitine structure but with fundamentally improved characteristics.

Predictive Modeling: AI can be used to predict various physicochemical and pharmacokinetic properties, helping to design derivatives with better solubility, stability, and bioavailability. frontiersin.org

Standardization of Preclinical Research Models and Methodologies

To ensure that data generated from preclinical studies are reliable, reproducible, and comparable across different laboratories, there is a pressing need for the standardization of research models and methodologies. nih.gov

Key areas for standardization include:

Animal Models of Disease: While models like the complete Freund's adjuvant (CFA) model for inflammatory pain are widely used, variations in their application can lead to inconsistent results. mdpi.com Establishing and adhering to standardized protocols for inducing and assessing disease models is crucial.

Quantitative Outcome Measures: Moving from purely behavioral observations (which can be subjective) to more quantitative and objective measures, such as the use of electrocorticogram (ECoG) technology to evaluate analgesic efficacy, will improve data quality. nih.gov

Compound Purity and Formulation: The purity of the lappaconitine hydrobromide used, as well as its formulation and administration, must be consistent. The potential impact of different stereoisomers on pharmacological activity and toxicity should also be considered and controlled for. frontiersin.org

Imaging Protocols: For studies involving imaging techniques like PET/CT, standardized protocols for data acquisition and analysis are essential to reduce variability and improve the accuracy of quantitative measurements. nih.gov Adherence to such standards will enhance the translational potential of preclinical findings.

Q & A

Q. How is the Biopharmaceutics Classification System (BCS) classification determined for LH?

Methodological Answer: The BCS classification is determined by evaluating LH's permeability and solubility using validated models. Permeability is assessed via:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures effective permeability (Pe) across artificial membranes under varying physiological conditions (e.g., FeSSIF, FaSSIF).
  • Caco-2 cell monolayers: Quantifies bidirectional apparent permeability (Papp) and efflux ratios (ER) to account for transporter-mediated efflux.

Solubility is tested across pH 1.0–8.0 buffers. BCS class is assigned using the dose-to-solubility ratio (dose/250 mL ≤ 1 for "high solubility") and permeability thresholds (e.g., Pe ≥ 1.5 × 10⁻⁶ cm/s for "high permeability").

Key Data from :

ParameterPAMPA (Pe, ×10⁻⁶ cm/s)Caco-2 (Papp, ×10⁻⁶ cm/s)Solubility (mg/mL)
LH1.82–1561.26 (A→B), 22.8 (B→A)0.5–12.2
Metoprolol (high-perm)15628.5 (A→B)N/A
Naloxone (low-perm)N/A0.4 (A→B)N/A

Q. What experimental models are used to assess LH’s solubility and permeability?

Methodological Answer:

  • Solubility: Measured in biorelevant buffers (pH 1.0–8.0) via shake-flask or equilibrium solubility assays.
  • Permeability:
    • PAMPA: Simulates passive diffusion; LH’s Pe in FeSSIF (1.82 × 10⁻⁶ cm/s) and FaSSIF (27.7 × 10⁻⁶ cm/s) suggests pH-dependent permeability.
    • Caco-2: Evaluates active transport mechanisms. LH’s Papp(A→B) = 1.26 × 10⁻⁶ cm/s (moderate permeability) with significant efflux (ER = 18), indicating transporter influence .

Advanced Research Questions

Q. How can discrepancies in LH’s permeability data between PAMPA and Caco-2 models be resolved?

Methodological Answer: Discrepancies arise due to PAMPA’s exclusion of transporter effects. To reconcile results:

Validate Caco-2 integrity: Confirm monolayer tight junction resistance (e.g., TEER > 200 Ω·cm²).

Incorporate efflux inhibitors: Use verapamil or Ko143 in Caco-2 to assess P-gp/BCRP-mediated efflux.

Compare with reference drugs: LH’s Papp(A→B) (1.26 × 10⁻⁶ cm/s) aligns with atorvastatin (moderate permeability), while PAMPA overestimates permeability due to lack of efflux .

Recommendation: Prioritize Caco-2 data for predicting in vivo absorption.

Q. How to design pharmacokinetic (PK) studies for LH’s transdermal delivery systems?

Methodological Answer:

  • Animal models: Use Sprague-Dawley rats with LH-loaded transfersomes (ultra-deformable liposomes).

  • Analytical method: LC-MS/MS with Altima C18 column, MRM detection (LH: m/z 665.6 → 559.4; IS: tetrahydro palmatine). Validate linearity (2–2000 ng/mL), precision (RSD < 10%), and recovery (>85%) .

  • Key PK parameters:

    ParameterTransdermal LHOral/IV LH
    AUC₀–t (ng·h/mL)53.886Lower
    MRT (h)38.708Shorter
    Tₘₐₓ (h)ExtendedRapid peak

Q. How can efflux transporters be addressed to improve LH’s oral bioavailability?

Methodological Answer:

  • In vitro screening: Use Caco-2 with ER calculation. LH’s ER = 18 suggests strong P-gp/BCRP efflux.
  • Co-administration: Test P-gp inhibitors (e.g., cyclosporine A) in rat models.
  • Formulation strategies: Encapsulate LH in lipid-based carriers (e.g., transfersomes, liposomes) to bypass efflux .

Q. What structural modifications reduce LH’s toxicity while retaining analgesic activity?

Methodological Answer:

  • Derivatization: Modify the C-8 hydroxyl or C-14 methoxy groups.
  • In vitro assays: Assess cytotoxicity (IC₅₀ in HepG2 cells) and analgesic activity (COX-2 inhibition).
  • In vivo validation: Use rodent models (e.g., acetic acid writhing test) to compare LD₅₀ and ED₅₀ of derivatives. Lead compounds show 40% lower hepatotoxicity than parent LH .

Q. How to validate analytical methods for quantifying LH in biological matrices?

Methodological Answer:

  • LC-MS/MS parameters:
    • Column: Altima HP C18 (50 mm × 2.1 mm, 3 μm).
    • Mobile phase: Methanol–0.1% formic acid (80:20).
    • MRM transitions: LH (m/z 665.6 → 559.4), IS (m/z 356.3 → 192.1).
  • Validation criteria:
    • Linearity: > 0.995.
    • Precision: Intra-/inter-day RSD < 10%.
    • Accuracy: 85–115% recovery.
    • Stability: Bench (24h), freeze-thaw (3 cycles), long-term (-20°C, 30 days) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.